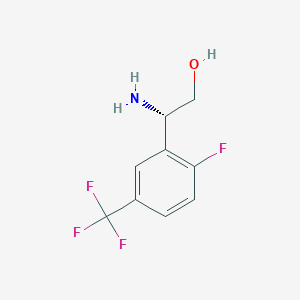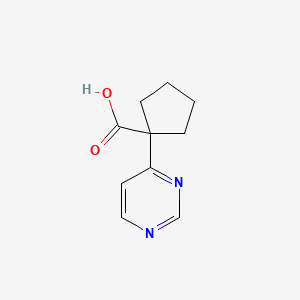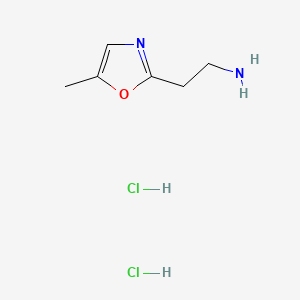![molecular formula C7H13ClN4O2 B13585302 2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride](/img/structure/B13585302.png)
2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride typically involves the reaction of dimethylamine with a suitable triazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and methanol, which help in dissolving the reactants and promoting the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different chemical properties and applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and developing new biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoquinolines: These compounds share the dimethylamino group and exhibit similar reactivity in chemical reactions.
Triazine Derivatives: Compounds like hexazinone, which also contain a triazine ring, show similar stability and versatility in reactions.
Uniqueness
What sets 2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the dimethylamino group and the triazole ring allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C7H13ClN4O2 |
|---|---|
Molecular Weight |
220.66 g/mol |
IUPAC Name |
2-[4-[(dimethylamino)methyl]triazol-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-10(2)3-6-4-11(9-8-6)5-7(12)13;/h4H,3,5H2,1-2H3,(H,12,13);1H |
InChI Key |
PWFRRJBRYNPLRP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CN(N=N1)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[b]thiophen-2-ylmethyl)piperazine](/img/structure/B13585219.png)
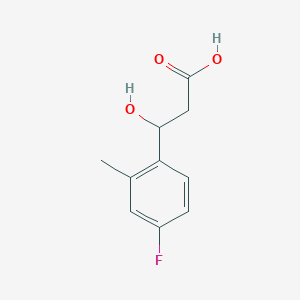

aminedihydrochloride](/img/structure/B13585233.png)

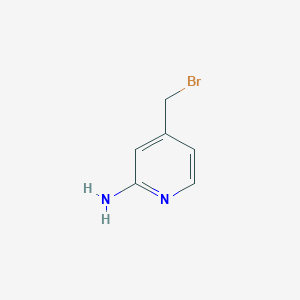

![7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B13585260.png)
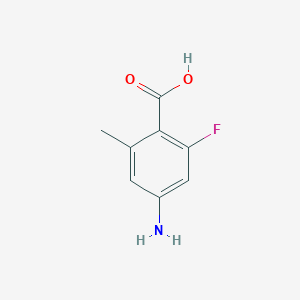
![N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine](/img/structure/B13585269.png)
